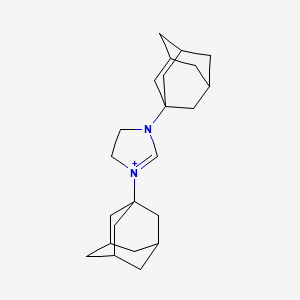

1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium

Description

1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium is a saturated imidazolium salt characterized by two bulky 1-adamantyl substituents at the N1 and N3 positions of a partially hydrogenated imidazole ring (4,5-dihydroimidazolium core). The adamantyl groups confer exceptional steric bulk and hydrophobicity, distinguishing it from conventional imidazolium salts.

Properties

IUPAC Name |

1,3-bis(1-adamantyl)-4,5-dihydroimidazol-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h15-21H,1-14H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGROCAXBDFXGOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](=CN1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101007349 | |

| Record name | 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-33-9 | |

| Record name | 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with glyoxal to form a diimine intermediate, which is then cyclized with formaldehyde and ammonium chloride to yield the imidazolium ring. The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of 1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of imidazolium oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of imidazolidines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the adamantyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under an inert atmosphere.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a catalyst and elevated temperatures.

Major Products

Oxidation: Imidazolium oxides.

Reduction: Imidazolidines.

Substitution: Substituted imidazolium derivatives.

Scientific Research Applications

1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium has a wide range of applications in scientific research:

Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and olefin metathesis.

Biology: Investigated for its potential as an antimicrobial agent due to its stability and ability to disrupt microbial membranes.

Medicine: Explored for its potential use in drug delivery systems, leveraging its stability and ability to form complexes with various drugs.

Industry: Utilized in the synthesis of polymers and advanced materials, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which 1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium exerts its effects is primarily through its role as a ligand in catalytic processes. The adamantyl groups provide steric protection, enhancing the stability of the catalytic complex. The imidazolium ring can coordinate with metal centers, facilitating various catalytic cycles. In biological systems, the compound can interact with cell membranes, leading to disruption and potential antimicrobial effects.

Comparison with Similar Compounds

Structural and Substituent Effects

Key Observations:

- Electronic Effects: The saturated 4,5-dihydroimidazolium core reduces π-backbonding capacity compared to unsaturated imidazolium salts, affecting metal-ligand interactions .

Research Findings and Case Studies

- Metal Complexation: demonstrates that dihydroimidazolium salts form stable Ir and Pd complexes. Adamantyl-substituted ligands may slow ligand dissociation, improving catalyst turnover in hydrogenation .

- Crystal Engineering: The twisted conformation of dihydroimidazolium rings (e.g., in 1,3-bis(4-tert-butylbenzyl) derivatives) influences packing patterns and co-crystallization with water, relevant for solid-state applications .

Biological Activity

1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium is a compound with significant potential in various biological applications. Its unique structure, characterized by the presence of adamantyl groups and a dihydroimidazolium core, contributes to its distinctive biological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C23H37N2

- Molar Mass: 428.36 g/mol

- Solubility: Soluble in methanol and other organic solvents.

- Appearance: White to light yellow crystalline powder.

The biological activity of 1,3-bis(1-adamantyl)-4,5-dihydroimidazolium is primarily attributed to its ability to interact with various molecular targets. The imidazolium cation can participate in hydrogen bonding and electrostatic interactions, which may influence enzyme activities and protein stability. This interaction can lead to:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Protein Stabilization: It may stabilize certain proteins under denaturing conditions, which is crucial for maintaining protein functionality in various biological contexts.

Biological Applications

- Antimicrobial Activity : Preliminary studies suggest that 1,3-bis(1-adamantyl)-4,5-dihydroimidazolium exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Research indicates that this compound may have cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways.

- Enzyme Inhibitors : The compound is being investigated for its role as an inhibitor of certain enzymes involved in disease processes, including those related to neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) tested the antimicrobial efficacy of 1,3-bis(1-adamantyl)-4,5-dihydroimidazolium against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2023), the cytotoxic effects of the compound were evaluated on human breast cancer cell lines (MCF-7). The compound induced apoptosis in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.